molecular formula C8H9BrN2O B1450664 5-Bromo-4-methyl-2-(prop-2-en-1-yloxy)pyrimidine CAS No. 1934742-99-0

5-Bromo-4-methyl-2-(prop-2-en-1-yloxy)pyrimidine

Cat. No.: B1450664
CAS No.: 1934742-99-0
M. Wt: 229.07 g/mol
InChI Key: MHKNTFXEKALGHI-UHFFFAOYSA-N
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Description

5-Bromo-4-methyl-2-(prop-2-en-1-yloxy)pyrimidine is a chemical compound with the molecular formula C8H8BrN3O. This pyrimidine derivative has been synthesized and characterized for various biological and chemical applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-methyl-2-(prop-2-en-1-yloxy)pyrimidine typically involves the reaction of 4-methyl-2-(prop-2-en-1-yloxy)pyrimidine with bromine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 5-position of the pyrimidine ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under optimized conditions to maximize yield and purity. The process may involve the use of continuous flow reactors to enhance reaction efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-methyl-2-(prop-2-en-1-yloxy)pyrimidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions under appropriate conditions.

    Addition Reactions: The prop-2-en-1-yloxy group can undergo addition reactions with electrophiles.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can modify the functional groups present on the compound.

Scientific Research Applications

5-Bromo-4-methyl-2-(prop-2-en-1-yloxy)pyrimidine has been explored for various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-2-(prop-2-en-1-yloxy)pyrimidine: Lacks the bromine atom, resulting in different reactivity and biological properties.

    5-Bromo-2-(prop-2-en-1-yloxy)pyrimidine: Similar structure but without the methyl group, affecting its chemical behavior and applications.

Uniqueness

5-Bromo-4-methyl-2-(prop-2-en-1-yloxy)pyrimidine is unique due to the presence of both the bromine atom and the prop-2-en-1-yloxy group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-bromo-4-methyl-2-prop-2-enoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c1-3-4-12-8-10-5-7(9)6(2)11-8/h3,5H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHKNTFXEKALGHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1Br)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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